molecular formula C9H9NO4 B1428240 Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate CAS No. 1331957-61-9

Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate

Cat. No. B1428240
M. Wt: 195.17 g/mol
InChI Key: JHOPTMDILRUXMP-UHFFFAOYSA-N
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Description

“Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate” is a chemical compound with the molecular formula C9H9NO4 . It is a bicyclic ester and belongs to the class of pyridines.


Synthesis Analysis

The chemical synthesis of “Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate” involves the reaction of 2,4-dihydroxy-6-methylpyridine-3-carboxylic acid with methyl chloroformate in the presence of a base.


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string COC(=O)c1ccnc2OCCOc12 . The InChI key for this compound is JHOPTMDILRUXMP-UHFFFAOYSA-N .

Scientific Research Applications

Heterocyclic Compounds Synthesis and Applications

Xylan Derivatives and Their Application Potential

This study reviews the chemical modification of xylan into biopolymer ethers and esters, highlighting the synthesis of novel xylan esters and their potential applications in drug delivery, paper strength additives, and antimicrobial agents due to their ability to form nanoparticles and exhibit specific properties based on functional groups and substitution patterns (Petzold-Welcke et al., 2014).

Analysis of Heterocyclic Aromatic Amines

This review focuses on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in various matrices, underlining the importance of liquid chromatography coupled to mass spectrometry for the sensitive and selective analysis of these compounds (Teunissen et al., 2010).

Synthesis and Applications of 1,4-Dihydropyridines

This review illustrates recent methodologies for the synthesis of 1,4-dihydropyridines, emphasizing their importance in medicinal chemistry and as precursors for biologically active compounds, showcasing their broad application in creating new drugs (Sohal, 2021).

Biological and Environmental Applications

Microbial Metabolism of Pyridine Derivatives

Research into the biodegradation of heterocyclic aromatic compounds, including pyridine derivatives, under aerobic and anaerobic conditions, suggests the potential environmental impact and bioremediation applications of microbial metabolism (Kaiser et al., 1996).

Medicinal Importance of Pyridine Derivatives

A review on the medicinal applications and chemosensing capabilities of pyridine derivatives, highlighting their diverse biological activities and potential as chemosensors for detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

properties

IUPAC Name

methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-12-9(11)6-2-3-10-8-7(6)13-4-5-14-8/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOPTMDILRUXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NC=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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